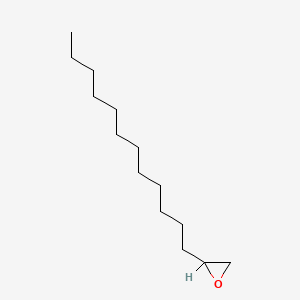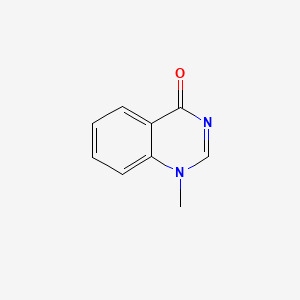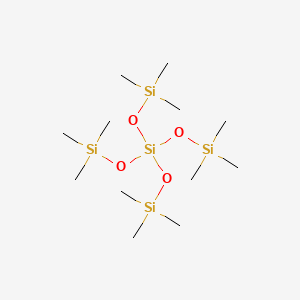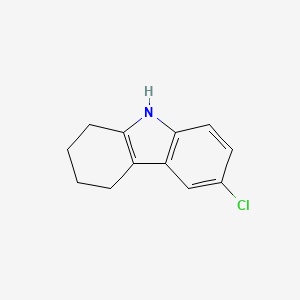
6-氯-2,3,4,9-四氢-1H-咔唑
描述
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (6-Cl-THCZ) is an aromatic heterocyclic compound belonging to the carbazole family. It is a derivative of carbazole, a nitrogen-containing heterocycle with a bicyclic structure containing two fused benzene rings. 6-Cl-THCZ has been studied extensively due to its potential applications in the pharmaceutical and chemical industries. The compound has been found to have several interesting biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
科学研究应用
药理学: 抗病毒剂
6-氯-2,3,4,9-四氢-1H-咔唑衍生物作为抗病毒剂显示出前景 . 咔唑核在药物化学中是一个重要的支架,对该核心结构的修饰已经产生了具有潜在治疗应用的化合物,这些化合物针对导致流感、艾滋病毒/艾滋病和肝炎等疾病的病毒。
材料科学: 电子材料
在材料科学中,特别是在电子材料的开发中,6-氯-2,3,4,9-四氢-1H-咔唑作为创建复杂有机化合物的构建模块发挥作用 . 它的衍生物可用于合成有机半导体,这对制造 OLED 和有机光伏等电子器件至关重要。
化学合成: 催化
该化合物在各种化学合成过程中用作催化剂和配体前体 . 它参与杂环化合物的合成,杂环化合物在开发新药和农药中必不可少。
生物化学: 蛋白质相互作用研究
6-氯-2,3,4,9-四氢-1H-咔唑衍生物用于研究蛋白质相互作用,特别是在亨廷顿舞蹈症等神经退行性疾病的背景下 . 通过抑制特定酶,这些化合物可以帮助理解疾病进展中涉及的生化途径。
环境科学: 抗菌剂
6-氯-2,3,4,9-四氢-1H-咔唑的衍生物已被确定为潜在的抗菌剂 . 它们抑制细菌生长的能力使其成为环境净化和治疗细菌感染的候选药物。
分析化学: 色谱法和光谱法
在分析化学中,6-氯-2,3,4,9-四氢-1H-咔唑用于色谱和光谱方法来分析复杂混合物 . 它的特性允许分离和鉴定各种物质,这对药物质量控制和环境测试至关重要。
工业应用: 制药中间体
6-氯-2,3,4,9-四氢-1H-咔唑的工业应用包括将其用作合成更复杂药物化合物的中介体 . 它在化学反应中的多功能性使其在大规模生产过程中具有价值。
神经学研究: Sirtuin 抑制
在神经学研究中,研究了该化合物的衍生物在 Sirtuin 抑制中的作用,这在衰老和神经退行性疾病研究中意义重大 . 通过调节 Sirtuin 的活性,研究人员可以深入了解衰老机制并开发潜在的治疗老年相关疾病的疗法。
作用机制
Target of Action
The primary target of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is the enzyme SirT1 . SirT1 is involved in controlling the removal of abnormal proteins, such as the huntingtin protein .
Mode of Action
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole interacts with its target, SirT1, by blocking its activity . This results in an increase in the removal of the abnormal huntingtin protein .
Biochemical Pathways
The biochemical pathway affected by 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves the deacetylation of proteins. Specifically, it inhibits the deacetylation of the p53 protein . This could potentially lead to downstream effects such as the regulation of cell cycle and apoptosis.
Pharmacokinetics
It is described as a potent, cell-permeable, and metabolically stable compound , which suggests good bioavailability.
Result of Action
The molecular and cellular effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole’s action involve the increased removal of abnormal proteins, such as the huntingtin protein . This leads to a reduction in the levels of these proteins in brain cells .
生化分析
Biochemical Properties
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is known to interact with certain enzymes and proteins. For instance, it has been identified as a potent and specific inhibitor of the enzyme Sirtuin 1 (SIRT1) . SIRT1 is a protein deacetylase that regulates various cellular processes, including metabolism and stress responses .
Cellular Effects
The effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole on cells are largely attributed to its interaction with SIRT1. By inhibiting SIRT1, this compound can influence various cellular processes. For example, it has been suggested to play a role in the treatment of Huntington’s disease by controlling the removal of the abnormal huntingtin protein .
Molecular Mechanism
The molecular mechanism of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves its binding to the SIRT1 enzyme. This binding inhibits the deacetylation activity of SIRT1, thereby influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
属性
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQQPGJXOHSTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315950 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36684-65-8 | |
| Record name | 36684-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide?
A1: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as selisistat, acts as a potent and selective inhibitor of sirtuin proteins, particularly Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [, , , , , ]. Sirtuins are a class of NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress responses, and aging.
Q2: How does selisistat inhibit SIRT1?
A2: Selisistat inhibits SIRT1 by exploiting its unique NAD+-dependent deacetylation mechanism. It binds to the nicotinamide site and a neighboring pocket within SIRT1, interacting with the ribose moiety of NAD+ or its coproduct, 2'-O-acetyl-ADP ribose []. This interaction stabilizes the closed conformation of the enzyme, preventing product release and effectively inhibiting SIRT1 activity.
Q3: What makes selisistat a desirable inhibitor compared to other sirtuin inhibitors?
A3: Unlike earlier sirtuin inhibitors, selisistat demonstrates high potency and selectivity for SIRT1 and SIRT2 [, ]. This selectivity is attributed to its specific interactions with the NAD+ binding site and its exploitation of the sirtuin catalytic mechanism, resulting in potent inhibition of SIRT1 and moderate inhibition of SIRT3, while other sirtuins are less affected [].
Q4: What are the potential therapeutic applications of selisistat based on its mechanism of action?
A4: Given its ability to inhibit SIRT1 and SIRT2, selisistat has shown promise in preclinical studies for treating diseases where sirtuin activity is implicated. For instance, selisistat has demonstrated efficacy in alleviating pathology in multiple animal and cell models of Huntington's disease by restoring global acetylation levels [, ].
Q5: Has selisistat shown efficacy in other disease models?
A5: Beyond Huntington's disease, research indicates that selisistat can inhibit renal interstitial fibroblast activation and attenuate renal interstitial fibrosis in obstructive nephropathy, suggesting its therapeutic potential for chronic kidney disease []. Additionally, studies have shown that it can protect liver cells (HepG2) from oxidative damage induced by hydrogen peroxide through a mechanism involving SIRT1 activation [].
Q6: Are there any structural analogs of selisistat that exhibit similar inhibitory activity towards sirtuins?
A6: Yes, researchers have synthesized a series of oxadiazole-carbonylaminothioureas as potential SIRT1 and SIRT2 inhibitors. These compounds were designed based on virtual screening hits and exhibited comparable inhibitory activity to selisistat []. Similarly, N(epsilon)-thioacetyl-lysine-containing tri-, tetra-, and pentapeptides have been investigated as SIRT1 and SIRT2 inhibitors, with some showing equipotent inhibitory activity to selisistat [].
Q7: Has the interaction of selisistat with other proteins been investigated?
A7: While the primary target of selisistat is sirtuins, structural studies have explored its interaction with other proteins. For instance, crystal structures of selisistat in complex with the E. coli sliding clamp have been reported [, ], offering insights into its binding properties and potential off-target interactions.
Q8: Are there specific biomarkers or diagnostic tools being explored to assess selisistat's efficacy in preclinical or clinical settings?
A8: While the provided research doesn't delve into specific biomarkers for selisistat, it highlights the importance of monitoring acetylation levels as a potential indicator of its activity []. Further research is likely necessary to identify and validate specific biomarkers for predicting treatment response or identifying potential adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

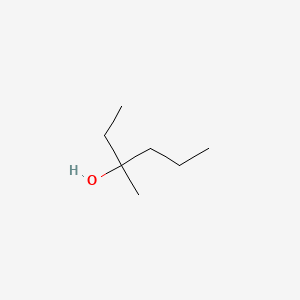
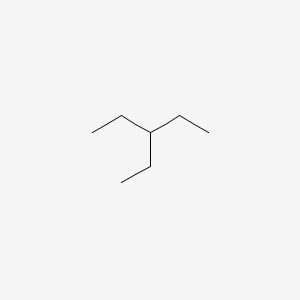


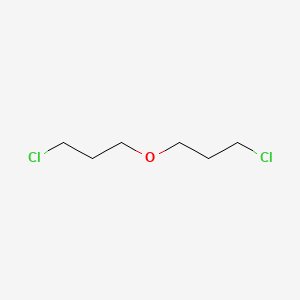
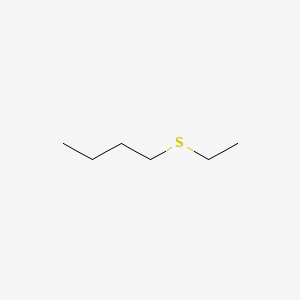
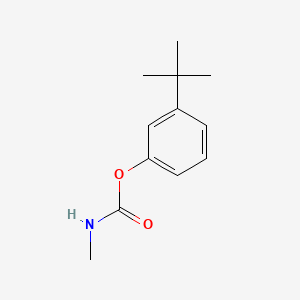
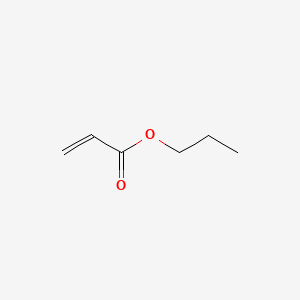

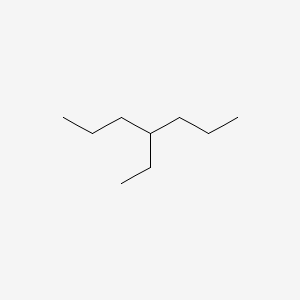
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)
